molecular formula C39H66O3Si2 B14045062 (E,4R)-4-[(1R,3aS,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one

(E,4R)-4-[(1R,3aS,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one

Cat. No.: B14045062
M. Wt: 639.1 g/mol
InChI Key: OOEFJWPTKXCMDU-MGAZIPNLSA-N
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Description

The compound (E,4R)-4-[(1R,3aS,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one is a complex organic molecule with a unique structure. This compound features multiple stereocenters and functional groups, making it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E,4R)-4-[(1R,3aS,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one involves multiple steps, including the formation of cyclohexylidene and indenyl intermediates. The reaction conditions typically require the use of strong bases, such as sodium hydride, and protecting groups like tert-butyl(dimethyl)silyl to ensure the stability of sensitive functional groups during the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The choice of solvents, reagents, and catalysts would be tailored to maximize yield and minimize waste, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

The compound (E,4R)-4-[(1R,3aS,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl and indenyl positions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride

    Bases: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and the development of new synthetic methodologies.

Biology

In biological research, the compound may be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies. Its multiple functional groups make it a versatile tool for investigating biological processes.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its complex structure may interact with biological targets in unique ways, leading to the discovery of new drugs or therapeutic agents.

Industry

In the industrial sector, the compound may be used in the development of advanced materials, such as polymers or nanomaterials. Its unique properties could contribute to the creation of materials with specific mechanical, optical, or electronic characteristics.

Mechanism of Action

The mechanism of action of (E,4R)-4-[(1R,3aS,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets would depend on the specific biological context and the functional groups involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E,4R)-4-[(1R,3aS,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one include other cyclohexylidene and indenyl derivatives, as well as compounds with similar functional groups, such as tert-butyl(dimethyl)silyl-protected alcohols and cyclopropyl-containing molecules.

Uniqueness

The uniqueness of this compound lies in its combination of multiple stereocenters and functional groups, which provide a rich platform for exploring chemical reactivity and biological activity. Its complex structure allows for a wide range of applications and makes it a valuable tool in scientific research.

Properties

Molecular Formula

C39H66O3Si2

Molecular Weight

639.1 g/mol

IUPAC Name

(E,4R)-4-[(1R,3aS,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one

InChI

InChI=1S/C39H66O3Si2/c1-27(16-23-35(40)30-18-19-30)33-21-22-34-29(15-14-24-39(33,34)9)17-20-31-25-32(41-43(10,11)37(3,4)5)26-36(28(31)2)42-44(12,13)38(6,7)8/h16-17,20,23,27,30,32-34,36H,2,14-15,18-19,21-22,24-26H2,1,3-13H3/b23-16+,29-17?,31-20+/t27-,32-,33-,34+,36+,39-/m1/s1

InChI Key

OOEFJWPTKXCMDU-MGAZIPNLSA-N

Isomeric SMILES

C[C@H](/C=C/C(=O)C1CC1)[C@H]2CC[C@@H]3[C@@]2(CCCC3=C/C=C/4\C[C@H](C[C@@H](C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C

Canonical SMILES

CC(C=CC(=O)C1CC1)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

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